4-Chloro-6-(dimethylamino)pyrimidine-5-carbonitrile
Description
Chemical Identification and Nomenclature
This compound is systematically named according to IUPAC guidelines, reflecting its substitution pattern on the pyrimidine ring. The parent pyrimidine structure undergoes three key modifications:
- A chlorine atom at position 4
- A dimethylamino group (-N(CH₃)₂) at position 6
- A cyano group (-CN) at position 5
Table 1: Key chemical identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 60025-11-8 | |
| Molecular Formula | C₇H₇ClN₄ | |
| Molecular Weight | 182.61 g/mol | |
| SMILES Notation | N#CC₁=C(N(C)C)N=CN=C₁Cl |
The planar pyrimidine ring system (C₄H₃N₂) undergoes significant electronic modulation through these substituents:
- Chlorine at C4 induces electron-withdrawing effects via inductive withdrawal
- Dimethylamino at C6 provides electron-donating resonance effects
- Cyano at C5 creates strong polarization through its triple bond.
X-ray crystallography of analogous compounds reveals bond length alterations:
Historical Context of Pyrimidine Derivatives in Organic Chemistry
Pyrimidine chemistry originated in 1879 with Grimaux's synthesis of barbituric acid from urea and malonic acid. The development of substituted pyrimidines accelerated through Pinner's 1884 work on amidine condensations, establishing fundamental synthetic routes still relevant today.
Key historical milestones influencing this compound synthesis:
- 1900 : Gabriel-Colman pyrimidine synthesis using barbituric acid derivatives
- 1950s : Advent of chloropyrimidines as intermediates for antimetabolites
- 2000s : Microwave-assisted synthesis enabling complex substitution patterns.
Modern synthetic approaches combine:
- Vilsmeier-Haack reactions for cyano group introduction
- Nucleophilic aromatic substitution for dimethylamino installation
- Pd-catalyzed cross-couplings for late-stage functionalization.
The compound's strategic positioning in synthetic pathways derives from:
- Chlorine's susceptibility to displacement reactions
- Dimethylamino group's directing effects in electrophilic substitution
- Cyano group's role as a hydrogen bond acceptor.
Recent studies highlight its utility in constructing:
- Kinase inhibitor scaffolds through Suzuki-Miyaura couplings
- Antimicrobial agents via Mannich reactions
- Fluorescent probes through Knoevenagel condensations.
Properties
Molecular Formula |
C7H7ClN4 |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
4-chloro-6-(dimethylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H7ClN4/c1-12(2)7-5(3-9)6(8)10-4-11-7/h4H,1-2H3 |
InChI Key |
LPPOUMDFCYJRKR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=NC=N1)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(dimethylamino)pyrimidine-5-carbonitrile typically involves the reaction of 4-chloro-6-hydroxypyrimidine-5-carbonitrile with dimethylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or dimethylformamide (DMF). The reaction mixture is usually heated to reflux to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and isolation of the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed to ensure the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(dimethylamino)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dimethylaminopyrimidines.
Scientific Research Applications
Anticancer Agents
4-Chloro-6-(dimethylamino)pyrimidine-5-carbonitrile serves as a crucial intermediate in the synthesis of several anticancer agents. Research indicates that derivatives of pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrimidine ring can enhance the efficacy of these compounds in targeting cancer cells .
Antidiabetic Medications
The compound is also utilized in developing antidiabetic medications. Pyrimidine derivatives have been reported to exhibit hypoglycemic activity, making them valuable in treating diabetes mellitus. The synthesis pathways often involve the compound as a key intermediate, facilitating the formation of active pharmaceutical ingredients (APIs) that target glucose metabolism .
Herbicides
This compound is involved in synthesizing herbicides. Its derivatives have been shown to possess herbicidal properties, effectively controlling weed growth in various crops. The synthesis methods often focus on enhancing the selectivity and potency of these herbicides, making them safer for crops while maintaining effectiveness against unwanted vegetation .
Synthesis of Pyrimidine Derivatives
The compound is integral to synthesizing various pyrimidine derivatives through reactions involving malononitrile and other reagents. Recent studies highlight eco-friendly synthetic routes using modified catalysts, such as bone char, which improve yield and reduce environmental impact .
| Synthesis Method | Catalyst Used | Yield (%) | Remarks |
|---|---|---|---|
| Reaction with malononitrile | Bone char | Up to 95 | Eco-friendly, reusable catalyst |
| Reaction with aldehydes | NH4Cl | 85 | Simple and quick method |
| Reaction under reflux conditions | Potassium carbonate | 90 | Effective for forming complex structures |
Case Study 1: Anticancer Activity
A study conducted by Zhenghou Daxue explored the anticancer potential of pyrimidine derivatives synthesized from this compound. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to control groups, demonstrating the compound's potential as a lead structure for new anticancer drugs .
Case Study 2: Herbicidal Efficacy
In agricultural research published in the Egyptian Journal of Chemistry, various pyrimidine derivatives were tested for herbicidal activity against common weeds. The study found that specific modifications to the this compound structure resulted in enhanced herbicidal properties, suggesting its utility in developing new herbicide formulations .
Mechanism of Action
The mechanism of action of 4-Chloro-6-(dimethylamino)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a tyrosine kinase inhibitor, it mimics ATP and binds to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., N(CH₃)₂) at position 6 improve solubility and interaction with polar biological targets, whereas electron-withdrawing groups (e.g., CF₃) enhance stability but may reduce reactivity .
- Sulfur-containing substituents (e.g., SCH₃) increase lipophilicity, improving penetration into bacterial cell walls .
Reactivity Trends :
- The chloro group at position 4 is highly reactive toward amines and thiols, enabling diverse functionalization .
- Dimethylamino-substituted compounds exhibit faster reaction kinetics in nucleophilic substitutions than bulkier substituents (e.g., cyclopropylamino) .
Structural and Spectroscopic Comparisons
- IR Spectroscopy: The nitrile group in all compounds shows a characteristic stretch near 2212–2214 cm⁻¹. Dimethylamino derivatives display additional C-N stretches at ~1617 cm⁻¹ .
- NMR Spectroscopy: The dimethylamino protons resonate as singlets at δ ~3.08 ppm, whereas cyclopropylamino protons appear as multiplet signals .
- Crystal Packing: Unlike sulfur-substituted analogs (e.g., 2-benzylsulfanyl derivatives), dimethylamino-substituted pyrimidines lack significant intermolecular interactions, resulting in less dense crystal lattices .
Biological Activity
4-Chloro-6-(dimethylamino)pyrimidine-5-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor for the synthesis of tyrosine kinase inhibitors and its role in enzyme inhibition and receptor binding. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is . The compound features a pyrimidine ring substituted with a chloro group, a dimethylamino group, and a carbonitrile group. This unique structure allows it to interact with various biological targets, making it a valuable compound in drug development.
The biological activity of this compound largely stems from its ability to mimic adenosine triphosphate (ATP) due to its structural similarity. This allows it to bind to the active sites of tyrosine kinases, inhibiting their activity. Tyrosine kinases are crucial in regulating cell proliferation and survival, particularly in cancer cells. By inhibiting these enzymes, the compound can induce apoptosis and suppress tumor growth.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. It has been used as a precursor in developing various tyrosine kinase inhibitors that target cancer cells. For instance, studies have shown that derivatives of this compound can effectively inhibit cell proliferation in several human cancer cell lines, including breast adenocarcinoma (MCF7) and lung carcinoma (A549) .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is notable. It has been employed in studies focusing on enzyme inhibition related to cancer progression. The inhibition of kinases such as VEGFR-2 and JAK2 has been documented, which are essential for tumor angiogenesis and growth .
Case Studies and Research Findings
- Tyrosine Kinase Inhibition : A study demonstrated that derivatives of this compound were effective against various cancer cell lines with IC50 values comparable to established chemotherapeutic agents .
- Cytotoxicity Assessment : In vitro assessments showed that certain derivatives exhibited cytotoxic effects with half-maximal cytotoxic concentration (CC50) values significantly lower than those of standard treatments like cisplatin . For example, one derivative showed a CC50 of 58.4 µM against HT29 colon cancer cells, indicating strong potential for further development .
- Mechanistic Studies : Further investigations into the mechanism revealed that the compound could activate apoptotic pathways while inhibiting anti-apoptotic proteins, enhancing its effectiveness as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Activity |
|---|---|---|
| This compound | Structure | Tyrosine kinase inhibitor |
| 4-Chloro-2-methylamino-pyrimidine | Structure | Antimicrobial properties |
| Oxazolo[5,4-d]pyrimidines | Structure | Anticancer and antiviral activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
